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molecular formula C10H10ClFO B175128 4-(4-Fluorophenyl)butyryl chloride CAS No. 133188-66-6

4-(4-Fluorophenyl)butyryl chloride

Cat. No. B175128
M. Wt: 200.64 g/mol
InChI Key: OKGHRPHMHBMWMD-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

A mixture of 4-(4-fluorophenyl)butyric acid (68.2 g, 0.37 mol) and thionyl chloride (155 g, 1.3 mol) was refluxed for 1.25 h. The mixture was concentrated in vacuo to give 75.3 g (100%) of 4-(4-fluorophenyl)butyryl chloride)
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O)=[CH:4][CH:3]=1.S(Cl)([Cl:16])=O>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([Cl:16])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
68.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCCC(=O)O
Name
Quantity
155 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.25 h
Duration
1.25 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 75.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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